molecular formula C8H4F5NO2 B14849413 2-(Difluoromethyl)-4-(trifluoromethyl)pyridine-5-carboxylic acid

2-(Difluoromethyl)-4-(trifluoromethyl)pyridine-5-carboxylic acid

Cat. No.: B14849413
M. Wt: 241.11 g/mol
InChI Key: FBWSHSIYPUYWRI-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-4-(trifluoromethyl)pyridine-5-carboxylic acid is a fluorinated pyridine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-4-(trifluoromethyl)pyridine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the introduction of difluoromethyl and trifluoromethyl groups onto a pyridine ring, followed by carboxylation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-4-(trifluoromethyl)pyridine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Common in aromatic compounds, substitution reactions can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while substitution can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

2-(Difluoromethyl)-4-(trifluoromethyl)pyridine-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-4-(trifluoromethyl)pyridine-5-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-(Difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine-5-carboxylic acid
  • 2-Fluoro-3-methyl-pyridine-5-carboxylic acid

Comparison: Compared to similar compounds, 2-(Difluoromethyl)-4-(trifluoromethyl)pyridine-5-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H4F5NO2

Molecular Weight

241.11 g/mol

IUPAC Name

6-(difluoromethyl)-4-(trifluoromethyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C8H4F5NO2/c9-6(10)5-1-4(8(11,12)13)3(2-14-5)7(15)16/h1-2,6H,(H,15,16)

InChI Key

FBWSHSIYPUYWRI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1C(F)F)C(=O)O)C(F)(F)F

Origin of Product

United States

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